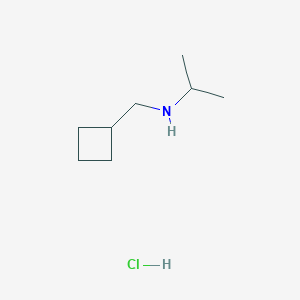

(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride

Description

(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride is a tertiary amine hydrochloride salt characterized by a cyclobutylmethyl group (–CH₂–C₃H₅) and an isopropyl group (–CH(CH₃)₂) attached to the nitrogen atom. Key properties include:

- Molecular Formula: C₇H₁₆ClN

- Molecular Weight: 149.66 g/mol

- Structural Features: Cyclobutyl and isopropyl substituents enhance steric bulk and influence solubility and reactivity.

This compound is likely utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, given the prevalence of cyclobutyl and isopropyl motifs in drug discovery .

Properties

IUPAC Name |

N-(cyclobutylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRSQWNDTWSQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803603-80-6 | |

| Record name | Cyclobutanemethanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Oxidation of Cyclobutanemethanol to Cyclobutanecarboxaldehyde

The initial step in the preparation involves the oxidation of commercially available cyclobutanemethanol to cyclobutanecarboxaldehyde. This is commonly achieved using the TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) mediated oxidation process.

-

- Solvent: Dichloromethane (CH2Cl2) preferred due to clean reaction profiles; alternatives include ethyl acetate, toluene, or methyl tert-butyl ether (MTBE).

- Additives: Potassium bromide (KBr) aqueous solution (~24% w/w), saturated aqueous sodium bicarbonate (NaHCO3).

- Temperature: Maintained between -10°C to 10°C, optimally -5°C to 0°C.

- Reagents: TEMPO catalyst (0.005–0.2 equivalents, preferably ~0.02 eq), sodium hypochlorite (NaOCl, 1–1.3 eq, preferably 1.15 eq).

- Quenching: Addition of potassium dihydrogen phosphate (KH2PO4) or sodium thiosulfate (Na2S2O3) to terminate the reaction.

Outcome: Cyclobutanecarboxaldehyde is isolated preferably as a solid after precipitation from the reaction mixture with ethyl acetate and 2-methyl tetrahydrofuran.

Conversion of Aldehyde to Amide Intermediate

Following oxidation, the aldehyde intermediate undergoes conversion to an amide:

-

- The aldehyde is reacted with ammonia dissolved in methanol at low temperatures (below 5°C).

- Ammonium hydroxide may be added to facilitate the reaction.

- Temperature control is critical, maintained between -5°C and 70°C, preferably near 0°C.

- The reaction mixture is then concentrated and redissolved in a mixture of water and methanol.

-

- The amino group is protected by treatment with a base such as potassium carbonate (K2CO3) (0.5–2 equivalents, preferably ~0.67 eq).

- Subsequently, di-tert-butyl dicarbonate ((Boc)2O) is added (1–3 equivalents, preferably ~1.4 eq) to form the Boc-protected amide intermediate.

This step improves the stability and handling of the amine functionality for further synthetic transformations.

Cyanohydrin Formation and Amide Hydroxylation

A critical stage involves the reaction of the intermediate with acetone cyanohydrin to introduce the hydroxypropionamide moiety:

-

- Solvent: Dimethyl sulfoxide (DMSO) is used to facilitate the reaction without the need for phase transfer catalysts or toxic metal cyanides.

- Catalyst: Potassium carbonate (K2CO3) acts as a catalyst.

- This reaction avoids aqueous workup, reducing cyanide waste and improving process efficiency.

-

- The cyanohydrin intermediate is directly oxidized in the same reaction vessel using peroxide, eliminating isolation steps and minimizing decomposition.

This process represents an advancement over previous methods that used metal cyanides and phase transfer catalysts, improving yield and environmental safety.

Final Conversion to (Cyclobutylmethyl)(propan-2-yl)amine Hydrochloride

- After formation of the protected amide intermediate, catalytic hydrogenation is performed to reduce any unsaturated bonds and remove protecting groups if necessary.

- The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent such as methanol.

- The hydrochloride salt is isolated by filtration and drying, yielding this compound as a crystalline solid suitable for pharmaceutical or chemical applications.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents & Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Oxidation | Cyclobutanemethanol, TEMPO, NaOCl, KBr, NaHCO3, CH2Cl2, -5 to 0°C | Cyclobutanecarboxaldehyde isolated as solid |

| 2 | Amination & Protection | NH3 in MeOH, NH4OH, K2CO3, (Boc)2O, 0 to -5°C | Boc-protected amide intermediate |

| 3 | Cyanohydrin formation & oxidation | Acetone cyanohydrin, K2CO3, DMSO, peroxide | Hydroxypropionamide intermediate, one-pot process |

| 4 | Hydrogenation & salt formation | Pd/C catalyst, H2, MeOH, HCl | Final amine hydrochloride salt |

Research Findings and Process Optimization Notes

- The TEMPO-mediated oxidation in dichloromethane provides a cleaner and more efficient oxidation step compared to ethyl acetate, reducing impurities and improving yield.

- Avoidance of metal cyanides and phase transfer catalysts in the cyanohydrin step significantly reduces toxicity and waste treatment burdens.

- One-pot oxidation and cyanohydrin formation streamline the process, reducing the number of isolation steps and minimizing product decomposition.

- Temperature control in all steps is crucial to maintain selectivity and prevent side reactions.

- The protection of the amino group with Boc enhances the stability of intermediates and facilitates purification.

- The final hydrochloride salt form improves the compound's stability and handling properties for downstream applications.

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Cyclobutyl vs. Cyclopropyl : Cyclobutyl groups introduce greater steric bulk and reduced ring strain compared to cyclopropyl analogs. This may improve binding affinity in drug-receptor interactions but reduce solubility .

- Aromatic vs.

- Fluorinated Substituents : The difluoroethyl group in (2,2-difluoroethyl)(propan-2-yl)amine hydrochloride enhances metabolic stability and electronegativity, making it valuable in optimizing pharmacokinetic profiles .

Biological Activity

(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

This compound is classified as a tertiary amine, characterized by the presence of a cyclobutyl group and a propan-2-yl group attached to a nitrogen atom. The hydrochloride salt form enhances its solubility in water, facilitating its use in biological studies and chemical synthesis.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | C₇H₁₆ClN |

| Molecular Weight | 151.67 g/mol |

| Solubility | Soluble in water (as hydrochloride) |

| Functional Groups | Tertiary amine |

The biological activity of this compound primarily involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound's ability to modulate receptor activity suggests potential therapeutic applications, particularly in the modulation of histamine receptors.

Interaction Studies

Research indicates that this compound can bind to histamine receptors, which are critical in various physiological processes, including allergic responses and neurotransmission. Binding affinity studies often employ radiolabeled ligands and receptor binding assays to elucidate the pharmacological profile of the compound .

Biological Applications

- Medicinal Chemistry : Investigated for its potential as a precursor in drug development.

- Neuroscience : Explored for its interactions with neurotransmitter systems, particularly histamine receptors.

- Organic Synthesis : Used as a building block for creating more complex molecules.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Histamine Receptor Modulation : Studies have shown that this compound exhibits significant binding affinity to histamine H1 receptors, which could lead to novel antihistaminic drugs with prolonged residence time at the receptor site .

- Anti-Proliferative Effects : In vitro evaluations demonstrated that derivatives of this compound exhibit anti-proliferative effects on cancer cell lines, indicating its potential as an anticancer agent .

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Histamine Receptors | High binding affinity; potential for antihistamines |

| Cancer Cell Lines | Anti-proliferative effects observed |

| Enzyme Interactions | Modulation of enzymatic activity |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing (Cyclobutylmethyl)(propan-2-yl)amine hydrochloride, and how can researchers interpret key spectral data?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity. For example, the cyclobutyl proton signals typically appear as complex multiplets in the δ 1.5–2.5 ppm range, while the isopropyl group shows a septet near δ 3.0–3.5 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and Infrared (IR) spectroscopy identifies amine hydrochloride stretches (~2500–2800 cm⁻¹ for N–H⁺). Purity should be assessed via HPLC with a C18 column and UV detection at 210 nm, using a mobile phase of acetonitrile/water (0.1% TFA) .

Q. What are the standard synthetic protocols for preparing this compound, and what critical parameters influence reaction yield?

- Methodological Answer : A common route involves reductive amination between cyclobutanecarboxaldehyde and isopropylamine using sodium cyanoborohydride in methanol at pH 5–5. Critical parameters include stoichiometric control of the aldehyde/amine ratio (1:1.2), reaction temperature (25–40°C), and purification via recrystallization from ethanol/diethyl ether. Yields (~60–75%) depend on avoiding over-reduction of the cyclobutane ring. Alternative methods include direct alkylation of isopropylamine with cyclobutylmethyl bromide, though this requires careful pH control to minimize by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound when using different amine protection strategies?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation or ring-opening of the cyclobutane). Systematic comparison of protecting groups (e.g., Boc vs. Fmoc) under identical conditions is essential. For instance, Boc-protected intermediates may stabilize the amine during alkylation but require harsher deprotection (TFA), risking cyclobutane degradation. Kinetic studies using in-situ IR or LC-MS can identify transient intermediates, while DFT calculations (e.g., Gaussian 16) model transition states to optimize reaction pathways. Data from retrosynthesis tools (e.g., AI models in ) suggest prioritizing one-step routes to minimize side reactions .

Q. What computational approaches are employed to predict the reactivity of this compound in nucleophilic substitution reactions, and how do these models align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G* level) predict activation energies for SN2 reactions at the cyclobutylmethyl carbon. Molecular dynamics simulations (e.g., GROMACS) model solvation effects in polar aprotic solvents like DMF. For example, steric hindrance from the cyclobutane ring reduces nucleophilic attack efficiency by ~30% compared to linear analogs. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots aligns with computational predictions, showing a ρ value of +1.2 for electron-withdrawing substituents. Discrepancies >10% may indicate unaccounted solvent clustering or transition-state solvation .

Q. How does the crystalline structure of this compound influence its stability under varying humidity conditions?

- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (P2₁/c space group) with strong hydrogen-bonding networks between the ammonium proton and chloride ions. Hygroscopicity studies (TGA/DSC) show rapid water uptake above 60% RH, leading to deliquescence. Stability is enhanced by storing the compound in desiccators with P₂O₅ or under nitrogen. Powder X-ray diffraction (PXRD) can detect amorphous phase formation after prolonged humidity exposure, correlating with reduced bioavailability in pharmacological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.